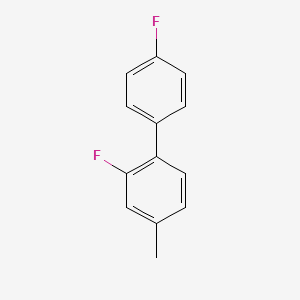

2,4'-Difluoro-4-methyl-1,1'-biphenyl

Description

Significance of 1,1'-Biphenyl Scaffolds in Modern Organic Chemistry and Materials Science

The 1,1'-biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, is a foundational structure in multiple scientific domains. Its unique stereochemistry, where rotation around the central bond can be hindered by ortho-substituents, leads to atropisomerism, a feature exploited in asymmetric synthesis where biphenyl-based ligands like BINAP are crucial. chemrxiv.org

In materials science, the biphenyl (B1667301) core is integral to the development of liquid crystals, which are essential for display technologies. chemrxiv.org The rigid, rod-like structure of biphenyl derivatives allows for the formation of ordered phases. Furthermore, their excellent thermal and chemical stability makes them suitable for high-performance applications, including organic light-emitting diodes (OLEDs) and organic semiconductors. chemimpex.comresearchgate.netbldpharm.com The biphenyl motif is also a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals such as the anti-inflammatory drug diflunisal (B1670566) and the antihypertensive telmisartan. chemrxiv.orgacs.org

Rationale for Investigating Fluorinated and Methylated Biphenyl Architectures

The strategic placement of fluorine atoms and methyl groups onto a biphenyl backbone is a powerful tool for fine-tuning a molecule's properties. Fluorine, being the most electronegative element, imparts significant changes to a molecule's electronic character, metabolic stability, and lipophilicity. researchgate.netasianpubs.org The introduction of a C-F bond can block metabolic pathways, thereby increasing a drug's bioavailability and half-life. mdpi.comresearchgate.net In materials science, fluorination enhances thermal stability and can modify the optical and electronic properties of compounds used in liquid crystals and semiconductors. chemimpex.comorganic-chemistry.org

Methylation also plays a crucial role. A methyl group can alter the steric profile of a molecule, influencing its conformation and interaction with biological targets or its packing in a crystalline state. mdpi.com It can also subtly modify electronic properties through inductive effects. The combination of both fluorine and methyl substituents, as seen in 2,4'-Difluoro-4-methyl-1,1'-biphenyl, allows for a multi-faceted approach to molecular design, simultaneously modulating steric and electronic parameters to achieve desired outcomes in drug design or material performance.

Overview of Advanced Research Paradigms and Challenges in Biphenyl Chemistry

The synthesis of unsymmetrically substituted biphenyls, such as this compound, has been a long-standing challenge in organic chemistry. Classic methods like the Ullmann reaction often require harsh conditions and have limited scope. sandiego.edu The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized biphenyl synthesis. sandiego.edumdpi.comresearchgate.net This reaction, which couples an aryl halide with an arylboronic acid, is highly efficient, tolerates a wide range of functional groups, and can be performed under relatively mild conditions. mdpi.comresearchgate.net

Modern research focuses on making these processes even more efficient and sustainable. This includes the development of more active catalysts, including palladium nanoparticles, to improve yields and reduce catalyst loading. Other areas of advancement include C-H activation, which aims to form the biaryl bond by directly coupling C-H bonds, thus avoiding the need for pre-functionalized starting materials and improving atom economy. Despite these advances, challenges remain in achieving perfect selectivity, especially for complex poly-substituted biphenyls, and in developing greener synthetic routes that minimize waste and use benign solvents. sandiego.edu

Detailed Research Findings on this compound

While dedicated research publications focusing exclusively on this compound are not extensively available, its structure suggests it is a target of interest in synthetic and medicinal chemistry. Its synthesis is most logically achieved via a Suzuki-Miyaura cross-coupling reaction.

The table below outlines the probable synthetic precursors for this compound, highlighting the versatility of the Suzuki coupling methodology.

| Aryl Halide Precursor | Arylboronic Acid Precursor | Resulting Compound |

|---|---|---|

| 1-Bromo-4-fluorobenzene | (2-Fluoro-4-methylphenyl)boronic acid | This compound |

| 2-Bromo-5-fluorotoluene | (4-Fluorophenyl)boronic acid |

The physical and chemical properties of this compound can be inferred from closely related analogs. For instance, the related compound 2,4-Difluoro-1,1'-biphenyl is a white to light yellow crystalline powder with a melting point range of 61-66 °C. chemimpex.com The introduction of a methyl group in the 4-position would be expected to slightly increase the molecular weight and potentially influence the crystal packing and melting point.

| Property | Value for 2,4-Difluoro-1,1'-biphenyl chemimpex.com | Expected Influence of 4-Methyl Group |

|---|---|---|

| Molecular Formula | C₁₂H₈F₂ | C₁₃H₁₀F₂ |

| Molecular Weight | 190.19 g/mol | 204.22 g/mol (Increase) |

| Appearance | White to light yellow crystalline powder | Likely a crystalline solid |

| Melting Point | 61-66 °C | May alter melting point due to changes in crystal lattice energy |

The specific substitution pattern of this compound makes it an interesting candidate for further investigation as an intermediate in the synthesis of pharmaceuticals or advanced materials where fine-tuning of electronic and steric properties is paramount.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1214340-22-3 |

|---|---|

Molecular Formula |

C13H10F2 |

Molecular Weight |

204.21 g/mol |

IUPAC Name |

2-fluoro-1-(4-fluorophenyl)-4-methylbenzene |

InChI |

InChI=1S/C13H10F2/c1-9-2-7-12(13(15)8-9)10-3-5-11(14)6-4-10/h2-8H,1H3 |

InChI Key |

JWQADTIMCDUBRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Precursor Chemistry

Advanced Cross-Coupling Strategies for Biphenyl (B1667301) Formation

Palladium-catalyzed cross-coupling reactions are paramount in the synthesis of biaryl compounds. These methods offer a versatile toolkit for chemists to construct complex molecular architectures from readily available precursors. The synthesis of 2,4'-Difluoro-4-methyl-1,1'-biphenyl can be envisioned through the coupling of two key fragments: a 2-fluoro-4-methylphenyl unit and a 4-fluorophenyl unit. The choice of which fragment acts as the organometallic nucleophile and which serves as the electrophilic halide partner depends on the specific coupling protocol and precursor availability.

For instance, a plausible synthetic route involves the reaction between 1-bromo-2-fluoro-4-methylbenzene and (4-fluorophenyl)boronic acid (in Suzuki-Miyaura coupling) or other appropriate organometallic reagents.

Mechanistic Studies and Catalytic System Optimization in Suzuki-Miyaura Reactions

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. acs.org The synthesis of fluorinated biphenyls via this method is well-documented. semanticscholar.orgorganic-chemistry.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-2-fluoro-4-methylbenzene), forming a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., (4-fluorophenyl)boronic acid) transfers its organic group to the palladium center, a step that is typically activated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the Pd(0) catalyst. scispace.com

Optimization of the catalytic system is crucial, especially for challenging substrates such as those containing fluorine atoms, which can alter the electronic properties of the reactants. rsc.org The choice of catalyst, ligand, base, and solvent system significantly impacts reaction efficiency and yield. For the synthesis of fluorinated biaryls, electron-rich and bulky phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective. escholarship.orgmdpi.com These ligands promote the oxidative addition step and stabilize the palladium catalyst, leading to higher turnover numbers. researchgate.net

Microwave-assisted organic synthesis (MAOS) has also been employed to optimize Suzuki-Miyaura couplings, often leading to significantly reduced reaction times and increased yields. researchgate.net

Table 1: Representative Catalytic System for Suzuki-Miyaura Synthesis of this compound

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-2-fluoro-4-methylbenzene | Electrophilic partner |

| Boronic Acid | (4-fluorophenyl)boronic acid | Nucleophilic partner |

| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes key steps |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates boronic acid for transmetalation |

| Solvent | Toluene/H₂O, Dioxane/H₂O, Ethanol (B145695)/H₂O | Solubilizes reactants and catalyst |

Exploration of Stille, Negishi, and Kumada Coupling Protocols

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer alternative routes with distinct advantages and disadvantages.

Stille Coupling: This reaction pairs an organotin reagent with an organic halide. mdpi.com A key advantage is the stability of organostannanes to air and moisture. rsc.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. scispace.com For the synthesis of this compound, this could involve coupling (4-fluorophenyl)trimethylstannane with 1-bromo-2-fluoro-4-methylbenzene. The use of bulky, electron-rich phosphine ligands like XPhos and additives such as CsF or Cu(I) salts can enhance reaction rates and yields, particularly for less reactive aryl chlorides or sulfonates. researchgate.netrsc.org

Negishi Coupling: This protocol utilizes organozinc reagents, which are more reactive than their boron or tin counterparts, often leading to faster reactions under milder conditions. acs.orgrsc.org The Negishi coupling demonstrates high functional group tolerance and is effective for producing unsymmetrical biaryls. semanticscholar.orgrsc.org The synthesis could proceed by reacting a pre-formed (4-fluorophenyl)zinc halide with 1-bromo-2-fluoro-4-methylbenzene, catalyzed by a palladium or nickel complex. acs.org Nickel catalysts, such as Ni(acac)₂, can be a cost-effective alternative to palladium. semanticscholar.org

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophile. rsc.orgresearchgate.net The high reactivity of Grignard reagents is a major advantage, but it also limits the reaction's functional group tolerance, as they are incompatible with acidic protons (e.g., in alcohols, amines) and certain carbonyl groups. nih.gov This method is particularly economical for large-scale synthesis where functional group compatibility is not a concern. researchgate.net The synthesis of the target compound would involve the reaction of 4-fluorophenylmagnesium bromide with 1-bromo-2-fluoro-4-methylbenzene, typically catalyzed by a nickel complex like NiCl₂(dppp). nih.gov

Novel Catalyst Development and Ligand Effects in Biaryl Synthesis

The evolution of cross-coupling reactions is intrinsically linked to the development of sophisticated catalysts and ligands. For the synthesis of sterically hindered or electronically demanding biaryls like this compound, the ligand's role is paramount.

Biaryl phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, and BrettPhos) have revolutionized the field. rsc.orgd-nb.info Their steric bulk and electron-donating properties facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. The steric hindrance around the phosphorus atom promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive. d-nb.info Furthermore, potential Pd-arene interactions between the metal center and the ligand's biaryl backbone can enhance catalyst stability and electron density at the metal. d-nb.info

N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering strong σ-donation and good thermal stability, making them effective for coupling less reactive aryl chlorides.

Table 2: Comparison of Ligand Classes for Biaryl Synthesis

| Ligand Type | Key Features | Typical Applications |

|---|---|---|

| Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically bulky | Coupling of unreactive aryl chlorides |

| Biaryl Phosphines (e.g., SPhos, XPhos) | Tunable steric and electronic properties, high activity | Broad scope, including hindered and electron-poor substrates |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high thermal stability | Suzuki, Negishi, and Kumada couplings, especially with aryl chlorides |

Directed Arylation and C-H Activation in Biphenyl Synthesis

Direct C-H activation represents a more atom-economical and environmentally benign approach to biaryl synthesis, as it obviates the need for pre-functionalization of one of the aryl partners into an organometallic reagent. semanticscholar.org This strategy involves the direct coupling of an aryl halide with a C-H bond of another arene.

Regioselective C-H Functionalization Methodologies

Achieving regioselectivity is the primary challenge in direct C-H arylation. This is often accomplished by using a directing group on one of the substrates, which coordinates to the metal catalyst and positions it to activate a specific C-H bond, typically at the ortho position. nih.gov For a molecule like this compound, a directing group strategy could be employed on a precursor to selectively form the biphenyl linkage.

For example, palladium-catalyzed direct arylation of polyfluorinated arenes is a known method. nih.gov A plausible, though challenging, route could involve the direct arylation of 1,3-difluorobenzene (B1663923) with a suitable 2-fluoro-4-methyl-substituted arylating agent. However, controlling the regioselectivity on 1,3-difluorobenzene would be difficult without a directing group. A more controlled approach might involve a substrate with a removable directing group that guides the arylation to the desired position before being cleaved.

Computational Insights into C-H Activation Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms of C-H activation. escholarship.orgnih.gov These studies help to understand transition state geometries, activation energy barriers, and the role of ligands and additives in determining reaction outcomes and selectivity. researchgate.net

For palladium-catalyzed C-H arylation, a commonly accepted mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. In this process, the C-H bond is cleaved with the assistance of a ligand or an external base in a single, concerted step. nih.gov DFT calculations have shown that for biphenyl systems, the formation of a ligand-containing dimeric transition state (e.g., a Pd-Ag heterodimer) can be crucial for achieving remote meta-selectivity in certain directed C-H functionalizations. nih.govnih.gov

Computational models also help rationalize the observed regioselectivity by comparing the energy barriers for C-H activation at different positions on the aromatic ring. These insights are critical for the rational design of new catalysts and directing groups to achieve previously inaccessible transformations. researchgate.netrsc.orgchemrxiv.org

Green Chemistry Principles in the Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls, such as this compound, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. boehringer-ingelheim.com Traditional cross-coupling reactions, while effective, often rely on hazardous solvents and expensive, non-recyclable catalysts, generating significant waste. inovatus.es Green chemistry addresses these challenges by promoting the use of safer chemicals and reaction media, designing for energy efficiency, and preventing waste rather than treating it after its creation. atiner.grnih.gov The application of these principles is crucial in the pharmaceutical and fine chemical industries, where sustainability and cost-effectiveness are paramount. boehringer-ingelheim.commdpi.com The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming the carbon-carbon bonds necessary for biphenyl synthesis, has been a major focus for the implementation of greener strategies. rsc.orgrsc.org

A primary focus of green chemistry in the synthesis of fluorinated biphenyls is the replacement of hazardous volatile organic compounds (VOCs) with environmentally benign reaction media. inovatus.es Water is a highly desirable green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.orgrsc.org Research has demonstrated the feasibility of conducting Suzuki-Miyaura couplings in aqueous media, often with the aid of surfactants or water-soluble ligands to overcome the poor water solubility of many organic substrates. rsc.orgingentaconnect.com This approach not only reduces environmental pollution but can also simplify product isolation. rsc.orgingentaconnect.com

Beyond water, other green solvents have been explored. Bio-based solvents, such as ethanol and poly(ethylene glycol) (PEG), offer renewable alternatives to petrochemical-derived solvents. ingentaconnect.com Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another innovative medium, offering tunable solvent properties and easy removal post-reaction. ingentaconnect.com The selection of a suitable green solvent is a critical step in designing a sustainable synthetic process, with guides available to rank solvents based on health, safety, and environmental criteria. acs.org For instance, solvents like isopropyl acetate (B1210297) (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) have been identified as recommended, environmentally friendly options for Suzuki-Miyaura coupling reactions. acs.org The ideal green solvent system minimizes toxicity, is derived from renewable sources, and allows for efficient reaction and product separation.

Table 1: Comparison of Environmentally Benign Solvents for Biphenyl Synthesis

| Solvent/Medium | Key Advantages | Considerations/Challenges | Relevant Reactions |

|---|---|---|---|

| Water (H₂O) | Non-toxic, non-flammable, inexpensive, readily available. rsc.org | Poor solubility of many organic reactants; may require surfactants or co-solvents. rsc.orgingentaconnect.com | Suzuki-Miyaura Coupling, Heck Reaction |

| Ethanol (EtOH) | Renewable (bio-based), low toxicity, biodegradable. ingentaconnect.com | Can be flammable; may require specific reaction conditions. | Suzuki-Miyaura Coupling |

| Poly(ethylene glycol) (PEG) | Low toxicity, recyclable, thermally stable, can act as a phase-transfer catalyst. ingentaconnect.com | Viscosity can be high; product separation may require specific techniques. | Suzuki-Miyaura Coupling |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties. ingentaconnect.com | Can be expensive, potential toxicity and biodegradability concerns. ingentaconnect.com | Cross-Coupling Reactions |

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, easily removed post-reaction. ingentaconnect.com | Requires high-pressure equipment. | Cross-Coupling Reactions |

| Isopropyl Acetate (i-PrOAc) | Ranked as a recommended green solvent for coupling reactions. acs.org | Derived from petrochemicals, moderate volatility. | Suzuki-Miyaura Coupling of Amides |

The catalysts used in cross-coupling reactions, typically based on precious metals like palladium, are a major contributor to both the cost and environmental footprint of biphenyl synthesis. inovatus.esmdpi.com Green chemistry emphasizes the development of catalytic systems that are highly efficient, long-lasting, and, most importantly, recyclable. mdpi.com A key strategy is the shift from homogeneous catalysts, which are dissolved in the reaction medium and difficult to recover, to heterogeneous catalysts. researchgate.net

Heterogeneous catalysts, where the active metal is supported on a solid material such as graphene, zeolites, or polymers, can be easily separated from the reaction mixture by filtration and reused for multiple cycles. mdpi.commdpi.comurjc.es For example, palladium nanoparticles supported on COOH-modified graphene have been shown to be effective and reusable catalysts for the synthesis of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling. mdpi.comurjc.es Another approach is the microencapsulation of palladium catalysts within a polyurea matrix, which allows for easy recovery and reuse over many reaction cycles. mdpi.com Successful catalyst recycling significantly reduces metal waste and lowers production costs, which is a critical concern in the pharmaceutical industry. mdpi.com Some advanced systems demonstrate excellent reusability, with catalysts being used for seven or even up to 30 consecutive runs without a significant loss of activity. mdpi.comnih.gov

To quantify the "greenness" of a chemical process, sustainability metrics are employed. The E-Factor (Environmental Factor), which measures the mass ratio of waste to desired product, and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, are widely used metrics. nih.gov A lower E-Factor or PMI indicates a more sustainable process. Life Cycle Assessment (LCA) provides a more comprehensive evaluation of the environmental impact, considering factors like the origin of raw materials, energy consumption, and catalyst recycling. rsc.org These metrics highlight that catalyst and ligand recycling are essential for improving the environmental profile of cross-coupling reactions. nih.govrsc.org

Table 2: Examples of Recyclable Catalysts in Suzuki-Miyaura Coupling

| Catalyst System | Support Material | Recycling Efficiency | Key Features |

|---|---|---|---|

| Pd Nanoparticles | COOH-modified Graphene (G-COOH-Pd-10) | Activity decrease of less than 8% after 5 cycles. mdpi.comurjc.es | Heterogeneous system, easy separation by filtration. mdpi.comurjc.es |

| Palladium Acetate | Polyurea Microcapsules (Pd EnCat™ 30) | Reusable for a minimum of 30 reaction cycles. mdpi.com | High thermal stability, easy recovery. mdpi.com |

| LaF₃·Pd Nanocatalyst | Lanthanide Fluoride | Reusable for up to 7 consecutive runs without significant loss of reactivity. nih.gov | Effective in aqueous media. nih.gov |

| Palladium Complex | Silica-based Inner Shell | Reusable for at least 5 times with >90% yield. mdpi.com | Catalytic sites located in the inner shell. mdpi.com |

| Palladium | Mordenite (MOR) Zeolite | Demonstrates good reusability. mdpi.com | High mechanical strength and versatility. mdpi.com |

Synthetic Route Optimization and Scalability Considerations

Optimizing a synthetic route for a compound like this compound involves more than just achieving a high yield in a laboratory setting. For industrial applications, the entire process must be scalable, meaning it can be efficiently and safely performed on a much larger scale (from milligrams to kilograms or tons). hes-so.ch This requires careful consideration of reaction conditions, reagent selection, and process efficiency to ensure economic viability and sustainability.

Route optimization often focuses on reducing the number of synthetic steps, as each step adds time, cost, and generates more waste. nih.gov For biphenyl synthesis, this could involve choosing a convergent strategy like the Suzuki-Miyaura coupling, which builds the core structure in a single, efficient step. bohrium.com Reaction conditions must be fine-tuned for large-scale production. This includes optimizing temperature, pressure, and reaction times to maximize throughput while ensuring safety and minimizing energy consumption. uva.es The choice of reagents is also critical; inexpensive, readily available, and less hazardous starting materials are preferred. researchgate.net

Scalability also brings new challenges. Heat transfer, for example, is much more difficult to manage in large reactors than in small laboratory flasks. The mixing of reagents may also be less efficient on a large scale. Therefore, a process that works well in the lab may need significant modification for industrial production. hes-so.ch The transition from batch processing, where reactions are run in discrete steps, to continuous flow chemistry is an emerging trend in process optimization. Continuous flow reactors can offer better control over reaction parameters, improved safety, and higher efficiency, making them a valuable tool for the scalable and sustainable synthesis of fine chemicals like fluorinated biphenyls. researchgate.net Ultimately, a successful scale-up balances efficiency, cost, safety, and environmental impact. hes-so.ch

Table 3: Key Considerations for Scaling Up Fluorinated Biphenyl Synthesis

| Parameter | Laboratory Scale Focus | Industrial Scale Focus | Rationale for Optimization |

|---|---|---|---|

| Yield | Maximizing percentage yield. | Maximizing space-time yield (product per volume per time). | Economic efficiency and process throughput. |

| Reagents | Availability from catalogs. | Cost, bulk availability, safety, and supplier reliability. researchgate.net | Cost-effectiveness and supply chain stability. |

| Solvents | Effectiveness for the reaction. | Low toxicity, recyclability, low cost, ease of handling. acs.org | Environmental regulations, worker safety, and cost reduction. |

| Catalyst | High activity and selectivity. | High turnover number (TON), reusability, low cost, ease of separation. mdpi.comnih.gov | Minimizing cost and reducing metal contamination in the final product. |

| Reaction Time | Reaction completion. | Minimizing cycle time for batch processes. | Increasing plant capacity and reducing operational costs. |

| Safety | Standard lab safety protocols. | Process hazard analysis (PHA), managing exotherms, containment. hes-so.ch | Preventing industrial accidents and ensuring regulatory compliance. |

| Work-up/Purification | Chromatography. | Crystallization, extraction, distillation. | Efficiency, cost, and solvent waste reduction. |

Elucidation of Reactivity, Reaction Mechanisms, and Functionalization Chemistry

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of Fluoro and Methyl Substituents

The orientation of electrophilic aromatic substitution (EAS) on the 2,4'-Difluoro-4-methyl-1,1'-biphenyl molecule is dictated by the electronic properties of the substituents on each ring. Substituents can be broadly categorized as activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).

Ring A (4-methyl-2-fluorophenyl ring): This ring contains an activating methyl group (-CH₃) and a deactivating fluoro group (-F).

Methyl Group (-CH₃): As an alkyl group, it is an electron-donating group (EDG) through an inductive effect and hyperconjugation. libretexts.org This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director.

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I), which outweighs their weaker electron-donating resonance effect (+R). libretexts.org Despite being deactivators, they are ortho, para-directors because the resonance effect, which stabilizes the intermediate carbocation (arenium ion), is exerted at the ortho and para positions. libretexts.org

Ring B (4'-fluorophenyl ring): This ring contains only a fluoro group. As an ortho, para-directing deactivator, it will direct incoming electrophiles to the positions ortho to the fluorine atom (C3' and C5'), as the para position (C1') is blocked by the other phenyl ring.

Interactive Data Table: Electronic Effects of Substituents

| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ | A | Electron-donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -F | A | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -F | B | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. masterorganicchemistry.com The fluorine atoms in this compound can act as leaving groups in SₙAr reactions.

The viability of SₙAr depends on three main factors:

A good leaving group: Fluorine is the best leaving group among halogens for SₙAr because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is typically the formation of the intermediate, not the cleavage of the C-X bond. masterorganicchemistry.com

A strong nucleophile: A potent nucleophile is required to attack the electron-rich aromatic ring.

Electron-withdrawing groups: The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. rsc.org

In this compound, the rings are not substituted with strong EWGs like nitro (-NO₂) or cyano (-CN) groups. The methyl group on Ring A is electron-donating, which further disfavors SₙAr on that ring. Therefore, SₙAr reactions on this specific molecule would require harsh reaction conditions or the use of very powerful nucleophiles. The reaction is more plausible if the biphenyl (B1667301) scaffold is further modified with strong EWGs. Mechanistically, these reactions can proceed through a stepwise pathway involving the Meisenheimer complex or a concerted pathway (cSNAr). rsc.orgrsc.org

Metal-Catalyzed Transformations and Advanced Functionalization

Transition metal catalysis provides a powerful toolkit for the functionalization of aryl fluorides and biphenyl systems.

Late-stage functionalization (LSF) via C-H activation is a highly efficient strategy for modifying complex molecules without the need for pre-functionalized starting materials. rsc.org For this compound, various C-H bonds are available for activation. Transition metal catalysts, particularly palladium, rhodium, and iridium, can selectively activate C-H bonds, often guided by a directing group. rsc.org

While the parent molecule lacks a strong directing group, functional groups could be introduced that direct the metal catalyst to a specific C-H bond. For instance, if a derivative containing a carboxylic acid or amide group were synthesized, ortho C-H activation could be achieved. nih.gov Alternatively, inherent substrate bias can sometimes control regioselectivity. The C-H bonds ortho to the fluorine atoms are potential sites for palladation, leading to further functionalization through coupling reactions. For example, Pd-catalyzed C-H fluorination has been demonstrated on arenes, suggesting that further fluorination of the molecule could be possible. nih.gov

The biphenyl core of this compound can be synthesized via various metal-catalyzed cross-coupling reactions, which represent a form of reductive coupling (from pre-oxidized starting materials). The Suzuki-Miyaura reaction, coupling an arylboronic acid with an aryl halide using a palladium catalyst, is a preeminent method for constructing biphenyl linkages. nih.govacs.org

Example Suzuki Coupling Synthesis:

| Aryl Halide | Arylboronic Acid | Catalyst | Product |

| 1-Bromo-2,4-difluorobenzene | (4-methylphenyl)boronic acid | Pd(PPh₃)₄ | This compound |

| 4-Bromo-3-fluorotoluene | (4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | This compound |

Conversely, oxidative coupling involves the direct formation of a C-C bond between two C-H bonds of separate aromatic rings, often promoted by strong oxidants or enzymatic catalysts. nih.govnih.gov While challenging to control for intermolecular cross-coupling between two different arenes, intramolecular oxidative coupling (Scholl reaction) is a powerful tool for creating polycyclic aromatic hydrocarbons from biphenyl precursors. nih.gov Derivatives of this compound could potentially undergo such intramolecular C-H/C-H coupling to form fluorinated and methylated dibenzofuran (B1670420) or carbazole (B46965) structures, depending on the substituents and reaction conditions.

Radical and Photochemical Reactivity of Fluorinated Biphenyls

The presence of C-F bonds and an extended π-system in this compound suggests potential for radical and photochemical reactions. C-F bonds are generally strong, but they can be activated under specific conditions. Photoredox catalysis, for instance, can facilitate the activation of C-F bonds. nih.gov

Luminescent organic radicals often feature structures similar to biphenyls, where the extended conjugation helps to stabilize the unpaired electron. nih.gov It is conceivable that under appropriate conditions (e.g., reductive or oxidative stimuli), this compound could form radical ions. The stability and subsequent reactivity of these radicals would be influenced by the fluoro and methyl substituents. The introduction of phenyl or other aryl groups can modify the electronic structure, leading to changes in photophysical properties like blueshifted emission spectra and enhanced photoluminescence quantum yields. nih.gov

Stereoselective Transformations and Chirality Induction

Biphenyls with bulky substituents at the ortho positions of the inter-ring C-C bond can exhibit hindered rotation, leading to a form of stereoisomerism known as atropisomerism. The parent molecule, this compound, has only one ortho substituent (the fluorine at C2). This is generally not sufficient to create a stable atropisomer at room temperature.

However, if derivatives of this compound were synthesized with additional bulky groups at the remaining ortho positions (C6 and C2'), stable atropisomers could be formed. The synthesis of such chiral, non-racemic biphenyls often relies on stereoselective transformations. Asymmetric cross-coupling reactions, such as an asymmetric Suzuki-Miyaura coupling using a chiral ligand, are a primary method for achieving chirality induction in biaryl synthesis. rsc.org Biocatalytic methods using enzymes like cytochrome P450s are also emerging as powerful tools for atroposelective oxidative cross-coupling to form sterically hindered biaryl bonds. nih.gov

Advanced Spectroscopic and Structural Characterization for Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies detailing the high-resolution NMR analysis of 2,4'-Difluoro-4-methyl-1,1'-biphenyl are available.

Multi-dimensional NMR for Complex Structural Elucidation

Information from multi-dimensional NMR experiments (such as COSY, HSQC, HMBC) for unambiguous assignment of proton and carbon signals is not present in the scientific literature.

Dynamic NMR for Conformational Analysis and Rotational Barriers

There are no available dynamic NMR studies to determine the conformational dynamics or the energy barrier to rotation around the biphenyl (B1667301) C-C single bond for this specific compound.

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

A crystal structure for this compound has not been deposited in crystallographic databases.

Analysis of Crystal Packing, Intermolecular Interactions, and Polymorphism

Without single-crystal X-ray diffraction data, analysis of the solid-state packing, identification of key intermolecular interactions (such as C-H···F hydrogen bonds or π–π stacking), and investigation into potential polymorphism is not possible.

Correlation of Solid-State Conformation with Spectroscopic Data

A correlation between the solid-state conformation (e.g., the dihedral angle between the phenyl rings) and solution-state spectroscopic data cannot be performed due to the lack of crystallographic information.

High-Resolution Mass Spectrometry and Fragmentation Studies

Detailed high-resolution mass spectrometry data and fragmentation pathway studies for this compound have not been reported. Such studies would be necessary to confirm its elemental composition and understand its gas-phase ion chemistry.

Vibrational Spectroscopy (IR and Raman) for Bond and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. These methods probe the discrete vibrational energy levels of a molecule, providing a unique "molecular fingerprint". For this compound, the spectra are expected to be complex, showing characteristic vibrations associated with the substituted biphenyl core.

Analysis of related substituted biphenyls provides a basis for assigning the expected vibrational modes. The key functional groups—C-F, C-H (aromatic and methyl), and the C-C bonds of the aromatic rings and the inter-ring bridge—give rise to distinct peaks.

Key Vibrational Modes and Expected Frequencies:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C-H stretching modes of the methyl (-CH₃) group are expected in the 2975-2870 cm⁻¹ range.

C-C Stretching (Aromatic): The characteristic stretching vibrations of the carbon-carbon bonds within the phenyl rings are observed in the 1620-1450 cm⁻¹ region. Multiple bands are expected due to the complex nature of the coupled vibrations in the biphenyl system.

Inter-ring C-C Stretching: The stretching vibration of the single bond connecting the two phenyl rings is a characteristic feature of biphenyls and is typically found around 1300-1280 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is one of the most intense and characteristic peaks in the IR spectrum of organofluorine compounds. This strong absorption is expected to be in the 1250-1000 cm⁻¹ range. The exact positions for the C2-F and C4'-F bonds may differ slightly due to their distinct chemical environments.

C-H Bending: In-plane C-H bending modes are typically found from 1300 to 1000 cm⁻¹, while out-of-plane bending modes appear in the 900-675 cm⁻¹ region. The substitution pattern on the aromatic rings will significantly influence the positions of these out-of-plane bends.

Low-Frequency Vibrations: Biphenyl and its derivatives exhibit low-frequency vibrational modes below 200 cm⁻¹, which correspond to the torsional (twisting) motion of the two phenyl rings relative to each other and out-of-plane bending motions. These modes are particularly important for understanding the molecule's conformational dynamics.

Computational studies, such as those using Density Functional Theory (DFT), on similar molecules like 2,4-difluorobiphenyl, can provide highly accurate theoretical frequencies that aid in the precise assignment of experimental IR and Raman spectra.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H Stretch | 2975 - 2870 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Strong to Medium |

| Inter-ring C-C Stretch | 1300 - 1280 | Medium |

| C-F Stretch | 1250 - 1000 | Strong (IR) |

| C-H In-plane Bend | 1300 - 1000 | Medium |

| C-H Out-of-plane Bend | 900 - 675 | Strong |

| Phenyl Ring Torsion | < 200 | Weak |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides fundamental information about the electronic transitions and photophysical properties of a molecule. The chromophore in this compound is the biphenyl system, whose electronic properties are modulated by the fluorine and methyl substituents.

The electronic absorption spectrum of the parent biphenyl molecule in cyclohexane (B81311) shows a strong absorption peak (λmax) around 247 nm. This absorption corresponds to a π → π* electronic transition within the conjugated system. Upon excitation, biphenyl exhibits fluorescence with an emission maximum at approximately 306 nm.

For this compound, the

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for analyzing complex organic molecules such as substituted biphenyls. DFT calculations can elucidate the distribution of electrons within the molecule, predict its reactivity, and determine its stability.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, indicating its potential to act as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 2,4'-Difluoro-4-methyl-1,1'-biphenyl, the substituents significantly influence the FMOs. The electron-donating methyl group on one ring tends to raise the energy of the HOMO, while the electron-withdrawing fluorine atoms lower the energy of both the HOMO and LUMO. The precise energies and spatial distributions of these orbitals are determined by the interplay of these electronic effects. DFT calculations can provide quantitative values for these properties.

Global reactivity indices, derived from the HOMO and LUMO energies, offer further quantitative measures of reactivity. These include:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, approximately -(I+A)/2)

These indices help in comparing the reactivity of different molecules and predicting the nature of their interactions. For instance, a higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates nucleophilicity and electron-donating ability. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electrophilicity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP at a given point in space represents the electrostatic interaction energy between a positive point charge and the molecule's electron density and nuclei.

The MEP map is typically plotted on the molecule's van der Waals surface, using a color scale to indicate different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms or in regions with strong electron-withdrawing groups.

Green regions denote areas of neutral or near-zero potential.

Conformational Landscapes and Rotational Barriers of the Biphenyl (B1667301) Unit

The two phenyl rings in a biphenyl system are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central C-C single bond defines the molecule's conformation, which is described by the dihedral (twist) angle. The conformational landscape of substituted biphenyls is determined by the balance between steric repulsion and electronic (conjugation) effects.

For this compound, the fluorine atom at the ortho-position (C2) introduces significant steric hindrance, which forces the phenyl rings to adopt a twisted conformation. researchgate.netnih.gov Computational methods, particularly DFT, can be used to calculate the potential energy surface as a function of the dihedral angle. This allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).

The rotational barrier is the energy required to rotate from one stable conformation to another, typically through a planar or perpendicular transition state.

The planar conformation is usually destabilized by steric repulsion between ortho-substituents. In this molecule, the interaction between the 2-fluoro substituent and the ortho-hydrogen on the other ring would be significant.

The perpendicular conformation (90° twist angle) minimizes steric repulsion but breaks the π-conjugation between the rings, which is also energetically unfavorable.

The equilibrium geometry for this compound is expected to be a twisted conformation with a dihedral angle somewhere between 45° and 60°, similar to other ortho-substituted biphenyls. researchgate.net The presence of the methyl group at the para-position (C4) and the fluorine at the para-prime position (C4') has a smaller steric effect but influences the electronic properties and can subtly affect the rotational barrier. researchgate.netnih.gov Dynamic NMR spectroscopy can experimentally measure these barriers, and computational results often show good agreement. researchgate.netcomporgchem.com

| Conformation | Dihedral Angle (°) | Relative Energy (kJ/mol) | Key Interactions |

|---|---|---|---|

| Twisted (Minimum) | ~50-60° | 0 (Reference) | Balance between steric repulsion and π-conjugation. |

| Planar (Transition State) | 0° | ~8-15 | Maximal π-conjugation, but high steric repulsion from 2-F. |

| Perpendicular (Transition State) | 90° | ~6-10 | Minimal steric repulsion, but no π-conjugation. |

Note: The energy values are representative estimates based on literature for similar substituted biphenyls and would require specific calculations for this compound.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.

A reaction's activation energy (Ea) is the energy barrier that must be overcome for reactants to transform into products. It is determined by the energy difference between the reactants and the highest-energy transition state (TS) along the reaction coordinate. DFT calculations are widely used to locate and characterize transition states, which are first-order saddle points on the potential energy surface. nih.gov

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. Solvents can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. mdpi.comacs.org

Computational models can account for these solvent effects in several ways:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. stackexchange.comyoutube.com This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, like hydrogen bonding, but is computationally much more demanding.

For catalytic reactions, such as the palladium-catalyzed synthesis of biphenyls, computational modeling can be used to elucidate the entire catalytic cycle. rsc.orgacs.org This involves calculating the structures and energies of all intermediates and transition states in the cycle, including the coordination of the catalyst with the reactants, the chemical transformation steps, and the regeneration of the catalyst. rsc.orgresearchgate.net Modeling these cycles, including solvent effects, provides a deep understanding of the catalyst's role and can guide the development of more efficient catalytic systems.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous framework for analyzing the electron density (ρ(r)) to elucidate chemical bonding and molecular structure. amercrystalassn.orgresearchgate.net This approach partitions the molecular space into distinct atomic basins, allowing for the quantitative characterization of atoms within the molecule and the bonds between them. sciencesconf.org

For this compound, a QTAIM analysis would focus on the properties of bond critical points (BCPs)—locations where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The characteristics of these BCPs reveal the nature of the chemical interactions.

Covalent Bonds (C-C, C-H): The aromatic C-C bonds within the phenyl rings and the central C1-C1' inter-ring bond would be characterized by a relatively high value of electron density (ρ(r)) and a large, negative value of the Laplacian of the electron density (∇²ρ(r)). A negative Laplacian indicates a concentration of electron density, which is typical of shared covalent interactions. researchgate.net

Polar Covalent Bond (C-F): The C-F bonds are expected to show BCPs with significant ρ(r) but a positive Laplacian (∇²ρ(r)). This positive value signifies a depletion of electron density at the BCP, characteristic of polar covalent bonds with a considerable degree of ionic character due to the high electronegativity of fluorine. researchgate.net

Intramolecular Interactions: QTAIM is highly effective at identifying weak non-covalent interactions. Given the twisted conformation of this compound, the analysis could reveal bond paths and associated BCPs between the ortho-hydrogen on one ring and the ortho-fluorine or other atoms on the adjacent ring. The presence of such a BCP would provide evidence for stabilizing intramolecular C-H···F or H···H interactions, which influence the molecule's preferred geometry. researchgate.netfrontiersin.org

The analysis of local energy densities, such as the kinetic energy density G(r) and potential energy density V(r) at the BCPs, further refines the classification of these interactions. The ratio |-V(r)|/G(r) at the BCP can distinguish between pure covalent, polar covalent, and closed-shell interactions.

| Bond Type | Typical Electron Density (ρ(r)) (a.u.) | Typical Laplacian (∇²ρ(r)) (a.u.) | Interaction Nature |

|---|---|---|---|

| Aromatic C-C | 0.28 - 0.32 | -0.8 to -1.0 | Covalent |

| Aromatic C-H | 0.25 - 0.28 | -0.7 to -0.9 | Covalent |

| Aromatic C-F | 0.20 - 0.24 | +0.1 to +0.4 | Polar Covalent |

| Intramolecular H···F | 0.01 - 0.03 | +0.02 to +0.05 | Weak (Closed-Shell) |

Note: The values presented are typical ranges for the specified bond types in related aromatic compounds and serve as a reference for the expected findings for this compound.

Predictive Modeling of Spectroscopic Signatures

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization. researchgate.net For this compound, DFT calculations can provide accurate predictions of its NMR, IR, and UV-Visible spectra. ichem.md These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). scivisionpub.com

NMR Spectroscopy: DFT can predict the nuclear magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.govgithub.io The prediction of ¹⁹F NMR is particularly important for fluorinated compounds. Calculations can also determine spin-spin coupling constants (J-values), aiding in the complete assignment of complex spectra. nih.govacs.org

| Atom Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic ¹H | 7.0 - 7.8 |

| Methyl ¹H | 2.3 - 2.5 |

| Aromatic ¹³C | 115 - 145 |

| Methyl ¹³C | 20 - 22 |

| ¹³C-F (Directly bonded) | 155 - 165 |

| Aromatic ¹⁹F | -110 to -140 |

Note: The predicted NMR chemical shifts are plausible estimations for this compound based on published data for structurally similar fluorinated and methylated biphenyl derivatives. nih.govacs.org

Vibrational (IR/Raman) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies often require scaling by an empirical factor (typically ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. chemrxiv.org This allows for the confident assignment of vibrational modes.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3050 - 3150 |

| Methyl C-H stretch | 2900 - 3000 |

| Aromatic C=C stretch | 1450 - 1620 |

| C-F stretch | 1100 - 1250 |

UV-Visible Spectroscopy: The electronic absorption spectrum can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). For this compound, the primary absorptions in the UV region would be attributed to π→π* transitions within the conjugated biphenyl system. The calculated λ_max and oscillator strengths provide a theoretical UV-Vis spectrum that can be directly compared with experimental measurements. nih.gov

Design, Synthesis, and Chemical Utility of Advanced Derivatives and Analogs

Development as Ligands in Catalysis and Organometallic Chemistry

Further research and publication in the field of organic chemistry would be necessary to provide the specific details required to construct the requested article.

Applications in Advanced Functional Materials Non Biological Focus

Organic Electronics and Optoelectronics

In the realm of organic electronics, fluorinated biphenyl (B1667301) scaffolds are integral to the design of high-performance materials. The strong electronegativity of fluorine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing charge injection, transport, and recombination in electronic devices. chemimpex.com

The performance of Organic Light-Emitting Diodes (OLEDs) is heavily dependent on the properties of the materials used in the emissive layer (EML). This layer typically consists of a host material doped with a light-emitting guest (emitter). A key requirement for a host material, particularly for blue phosphorescent OLEDs, is a high triplet energy level to prevent energy back-transfer from the emitter, which would quench the emission. ep2-bayreuth.de

The 2,4'-Difluoro-4-methyl-1,1'-biphenyl moiety can be incorporated into larger molecular structures to create effective host materials. The introduction of fluorine atoms tends to lower both the HOMO and LUMO levels, which can improve charge injection and device stability. Furthermore, the twisted biphenyl structure, a common feature in host materials like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP), helps to disrupt molecular packing and prevent efficiency roll-off at high brightness. ep2-bayreuth.denoctiluca.eu The specific 2,4'-difluoro substitution pattern contributes to a significant dihedral angle between the phenyl rings, enhancing this effect and ensuring a high triplet energy.

While not a direct emitter itself, this biphenyl derivative serves as a critical building block for complex emitter molecules, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters. In TADF molecules, the fluorinated biphenyl unit can act as part of an electron-accepting moiety, which is spatially separated from an electron-donating unit to achieve a small energy gap between the singlet and triplet excited states, enabling efficient light emission. beilstein-journals.org

Table 1: Properties of Representative OLED Host Materials

| Compound Name | Abbreviation | Triplet Energy (eV) | HOMO (eV) | LUMO (eV) | Application |

| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | 2.56 | -5.5 | -2.4 | Fluorescent & Phosphorescent Host |

| 1,3-Bis(N-carbazolyl)benzene | mCBP | 2.91 | -5.7 | -2.4 | Blue Phosphorescent Host |

| Bis-4-(N-carbazolyl)phenyl)phenylphosphine oxide | BCPO | 3.01 | -5.76 | -2.19 | Bipolar Host Material |

The charge-transporting properties of organic materials are fundamental to their function in devices like Organic Field-Effect Transistors (OFETs). The introduction of fluorine atoms into aromatic systems is a well-established strategy for developing n-type (electron-transporting) organic semiconductors. researchgate.netrsc.org The electron-withdrawing nature of fluorine stabilizes the molecule against oxidative degradation and lowers the LUMO energy level, facilitating electron injection and transport.

Molecules incorporating the this compound core are investigated for their potential as n-type or ambipolar charge transport materials. The inherent properties of the fluorinated biphenyl unit, such as high thermal and chemical resistance, contribute to the operational stability of semiconductor devices. chemimpex.com In ambipolar transistors, which can transport both holes and electrons, materials based on this core could be paired with p-type semiconductors to construct complementary circuits, which are known for their low power dissipation and robust performance. researchgate.net

In the field of Organic Photovoltaics (OPVs), the efficiency of a device is largely determined by the optical and electronic properties of the donor and acceptor materials in the active layer. Fluorination is a key strategy in designing both polymer and small-molecule materials for OPVs. Incorporating fluorine atoms into the conjugated backbone of a polymer donor can lower its HOMO energy level, which typically leads to a higher open-circuit voltage (Voc) in the solar cell. rsc.org

The this compound structure can be used as a building block for non-fullerene acceptors or as a component in conjugated polymer donors. Its electronic properties help to tune the material's band gap to optimize light absorption and ensure proper energy level alignment with the corresponding donor or acceptor material for efficient charge separation at the donor-acceptor interface.

Liquid Crystalline Materials and Mesophase Engineering

Biphenyl derivatives are a cornerstone of liquid crystal (LC) technology, widely used in display applications. The introduction of fluorine atoms has been a revolutionary step in the design of modern LC mixtures, offering a powerful tool to control key physical properties. acs.org

The physical properties of a liquid crystal molecule, such as its clearing point (the temperature of the transition from the nematic phase to the isotropic liquid), viscosity, and dielectric anisotropy (Δε), are dictated by its molecular structure. The this compound core exemplifies the intricate structure-property relationships in LC design.

Dielectric Anisotropy (Δε): The two fluorine atoms, particularly the one at the 4'-position, introduce a strong dipole moment. This leads to a high positive dielectric anisotropy, which is essential for low-voltage operation of twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays (LCDs).

Clearing Point and Viscosity: The non-linear, asymmetric shape induced by the 2,4'-substitution pattern can disrupt molecular packing compared to more linear analogues. This often results in a lower melting point and a broader nematic phase range. researchgate.net While fluorination can sometimes increase viscosity, the specific substitution pattern is engineered to balance this effect.

Birefringence (Δn): The optical anisotropy, or birefringence, is also influenced by the electronic structure. While the biphenyl core provides high polarizability, the specific effects of the substituents are carefully considered to achieve the desired Δn for a particular display mode. google.com

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties (Illustrative Examples)

| Base Structure | Lateral Substituent | Dielectric Anisotropy (Δε) | Clearing Point (°C) |

| 4-Alkyl-4'-cyanobiphenyl | None | High Positive | High |

| 4-Alkyl-4'-fluorobiphenyl | None | Low Positive | Moderate |

| 4-Alkyl-2',4'-difluorobiphenyl | F at C2' | High Positive | Moderate |

| 4-Alkyl-3',4'-difluorobiphenyl | F at C3' | Very High Positive | Moderate-High |

The formation of a stable liquid crystalline phase (mesophase) depends on the balance of intermolecular attractive and repulsive forces, which guide the self-assembly of molecules into an ordered state. The this compound structure influences this packing in several ways.

Polymer Science and Engineering

The incorporation of fluorinated moieties into polymers is a well-established strategy for developing high-performance materials with unique properties. The fluorine atoms can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. The biphenyl structure provides rigidity and can influence the polymer's mechanical and thermal behavior.

Incorporation into High-Performance Polymers and Copolymers

High-performance polymers are sought after for applications in demanding environments, such as in the aerospace, automotive, and electronics industries. While various fluorinated monomers are used in the synthesis of such polymers, dedicated studies on the synthesis of polymers or copolymers that specifically incorporate the this compound unit are not found in the reviewed scientific literature. Research on the copolymerization of other difluoro-substituted compounds exists, but data directly pertaining to this compound as a monomer or comonomer remains unavailable.

Functional Polymers with Tunable Electronic or Mechanical Properties

The substitution pattern of fluorine and methyl groups on a biphenyl core can theoretically be used to tune the electronic and mechanical properties of a polymer. The electron-withdrawing nature of fluorine and the electron-donating nature of the methyl group, combined with their specific positions on the biphenyl rings, could influence properties like dielectric constant, conductivity, chain packing, and flexibility. However, there is no specific research available that details the synthesis of functional polymers containing this compound and investigates the tunability of their electronic or mechanical properties.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on designing and synthesizing complex, ordered structures through non-covalent interactions. Fluorinated organic molecules are of significant interest in this field due to the ability of fluorine to participate in specific intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which can direct the self-assembly of molecules into desired architectures.

Self-Assembly of Biphenyl Units into Hierarchical Structures

The planarity and rigidity of the biphenyl unit, modified by substituents, can be exploited to guide the self-assembly of molecules into well-defined hierarchical structures like liquid crystals, gels, or crystalline networks. While the principles of crystal engineering are widely applied to various organic molecules, specific studies detailing the self-assembly of this compound into such structures have not been reported. Analysis of intermolecular interactions and packing motifs in the crystal structure of this specific compound, which would be foundational for understanding its self-assembly behavior, is not present in the available literature.

Future Research Directions and Uncharted Avenues

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Materials Design

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular synthesis and materials discovery. nih.govmit.edunih.gov For 2,4'-Difluoro-4-methyl-1,1'-biphenyl, AI and machine learning (ML) could significantly accelerate research and development.

Machine learning models, trained on vast datasets of chemical reactions, can predict the outcomes of synthetic routes, identify optimal reaction conditions, and even propose novel synthetic pathways that are more efficient or sustainable. nih.gov Companies are already employing in silico tools for synthesis planning to accelerate the "make" phase of the design-make-test-analyze cycle. nih.govmit.edu By feeding algorithms with data on Suzuki-Miyaura couplings and other cross-coupling reactions used for biphenyl (B1667301) synthesis, researchers could develop predictive models tailored to fluorinated compounds. mdpi.comacs.orgnih.gov These models could help overcome common challenges in synthesizing polyfluorinated compounds, leading to higher yields and purity for this compound.

| AI/ML Application Area | Potential Impact on this compound Research |

| Predictive Synthesis | Optimization of reaction conditions (catalyst, solvent, temperature) for higher yields and purity. |

| Retrosynthesis Planning | Identification of novel, more efficient, or "greener" synthetic routes. elsevier.com |

| Materials Property Prediction | In silico screening for desirable electronic, optical, and thermal properties. |

| High-Throughput Screening | Accelerated discovery of new applications in advanced materials. |

Exploration of Flow Chemistry and Continuous Manufacturing for Production

Traditional batch manufacturing methods for fine chemicals can face challenges related to scalability, safety, and consistency. pharmtech.com Flow chemistry and continuous manufacturing (CM) present a paradigm shift, offering enhanced control over reaction parameters and enabling safer, more efficient production. nih.govnih.govcontractpharma.com

Flow chemistry, where reagents are continuously pumped through a reactor, offers superior heat and mass transfer compared to batch reactors. nih.gov This precise control is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. nih.gov The synthesis of fluorinated compounds can involve such conditions, making flow chemistry an attractive avenue for the production of this compound. This technology can lead to improved yields, higher purity, and shorter reaction times. nih.govallfordrugs.com

Integrating flow chemistry into a continuous manufacturing process allows for an uninterrupted, end-to-end production system. contractpharma.comcasss.org CM can significantly reduce production timelines, minimize waste, and lower manufacturing costs. pharmtech.comispe.org For this compound, developing a CM process would facilitate its production on an industrial scale, making it more accessible for large-scale applications. The adoption of CM platforms is growing, promising to increase production efficiency while maintaining stringent quality standards. pharmtech.com

Development of Next-Generation Catalytic Systems

The synthesis of biphenyl derivatives heavily relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comurjc.esacs.org Future research should focus on developing next-generation catalytic systems to enhance the synthesis of this compound, making the process more robust, cost-effective, and environmentally friendly.

Key areas of development include:

Highly Active Catalysts: Research into new palladium precatalysts and ligands can lead to systems that operate under milder conditions (e.g., room temperature) and with lower catalyst loadings, reducing costs and environmental impact. acs.orgresearchgate.net

Nickel-Based Catalysts: Nickel catalysts are emerging as a more abundant and less expensive alternative to palladium for cross-coupling reactions. nih.gov Exploring nickel-catalyzed pathways for the synthesis of this compound could provide a more sustainable manufacturing route.

Heterogeneous Catalysts: Developing catalysts supported on materials like graphene or other nanostructured materials offers significant advantages in terms of catalyst separation, recovery, and reusability. mdpi.comurjc.es Supported palladium nanoparticles have shown excellent versatility and good conversion rates in Suzuki-Miyaura reactions for preparing fluorinated biphenyls. mdpi.comurjc.es A recyclable catalytic system would align with the principles of green chemistry and improve the economic feasibility of large-scale production. mdpi.com

Interdisciplinary Research with Emerging Fields in Advanced Materials Science

The unique properties conferred by fluorine atoms—such as high thermal stability, chemical resistance, and specific electronic characteristics—make fluorinated compounds like this compound highly attractive for advanced materials. chemimpex.commdpi.com Interdisciplinary research is crucial to exploring its potential in cutting-edge fields.

Organic Electronics: Fluorinated biphenyls are key components in liquid crystals and organic semiconductors. chemimpex.com The specific substitution pattern of this compound could be leveraged to design novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. Its properties could influence molecular packing, charge transport, and device stability.

High-Performance Polymers: Fluoropolymers are known for their exceptional durability and stability. mdpi.com Incorporating the this compound moiety into polymer backbones could lead to the development of new materials with enhanced thermal resistance, low surface energy, and desirable dielectric properties for applications in aerospace, electronics, and coatings.

Biomedical Materials: The chemical inertness and unique surface properties of fluorinated materials are advantageous in biomedical applications. mdpi.com While outside the scope of direct therapeutic use, derivatives of this compound could be investigated for use in creating hydrophobic and biocompatible surfaces for medical devices or as components in advanced drug delivery systems.

Collaborative efforts between synthetic chemists, materials scientists, physicists, and engineers will be essential to fully realize the potential of this compound in these emerging technologies. youtube.comwiley.com

Q & A

Basic Research Questions

Q. What are the key structural features of 2,4'-Difluoro-4-methyl-1,1'-biphenyl, and how can they be confirmed experimentally?

- Answer : The compound consists of two benzene rings connected by a single bond, with fluorine atoms at the 2' and 4' positions and a methyl group at the 4 position. Structural confirmation requires a combination of spectroscopic techniques:

- NMR : and NMR can identify substituent positions and electronic environments .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using software like SHELXL or SHELXS) resolves bond lengths, angles, and intermolecular interactions .

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer : Typical methods include:

- Suzuki-Miyaura coupling : Using halogenated precursors (e.g., 4-methyl-2-fluorophenylboronic acid and 4-fluoro-1-bromobenzene) with a palladium catalyst .

- Cross-coupling optimization : Reaction parameters (solvent polarity, temperature, and catalyst loading) are critical for yield improvement. For example, acetone or toluene with KCO as a base is often used .

Q. How should researchers handle and store this compound to ensure stability?

- Answer :

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Safety : Use PPE (gloves, lab coat) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .

Advanced Research Questions

Q. How can the electronic effects of fluorine substituents in this compound be leveraged in catalysis or material design?

- Answer :

- Catalysis : Fluorine's electron-withdrawing nature enhances electrophilic reactivity. Use DFT calculations to map charge distribution and predict reactivity in cross-coupling reactions .

- Materials : The biphenyl core can serve as a rigid scaffold for liquid crystals. Characterize mesophase behavior via differential scanning calorimetry (DSC) and polarized optical microscopy .

Q. What experimental strategies are effective for studying biomolecular interactions involving this compound?

- Answer :

- Hydrogen bonding analysis : Use FTIR or fluorescence quenching assays to probe interactions between the amine group and biomolecules (e.g., proteins) .

- Molecular docking : Pair with MD simulations to predict binding affinities to enzyme active sites (e.g., cytochrome P450 isoforms) .

Q. How can discrepancies in reactivity data between this compound and its structural analogs be resolved?

- Answer :

- Comparative studies : Synthesize analogs (e.g., 4,4'-difluorobiphenyl) and compare reaction kinetics under identical conditions .

- Steric/electronic analysis : Use Hammett plots or X-ray crystallography to correlate substituent effects with reactivity trends .

Q. What methodologies are recommended for analyzing degradation products of this compound under oxidative conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.